molecular formula C8H5Cl2FO2 B1306860 2,3-Dichloro-6-fluorophenylacetic acid CAS No. 886497-57-0

2,3-Dichloro-6-fluorophenylacetic acid

Cat. No. B1306860
M. Wt: 223.02 g/mol
InChI Key: SQADAIPGCGGTQM-UHFFFAOYSA-N
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Description

The compound of interest, 2,3-Dichloro-6-fluorophenylacetic acid, is a chlorinated and fluorinated phenylacetic acid derivative. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties have been explored. These related studies provide insights into the potential characteristics and behaviors of 2,3-Dichloro-6-fluorophenylacetic acid.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved starting from p-methylaniline and chloroacetic chloride, resulting in an overall yield of 66% . This suggests that a similar approach could potentially be applied to synthesize 2,3-Dichloro-6-fluorophenylacetic acid, with modifications to the starting materials and reaction conditions to account for the different substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structures of synthetic analogues derived from 3-chloro-4-hydroxyphenylacetic acid were confirmed by single X-ray crystallographic analysis . Additionally, co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various co-formers exhibited specific hydrogen bonding motifs and weaker interactions such as C-H...O and π-π stacking . These findings indicate that 2,3-Dichloro-6-fluorophenylacetic acid may also form specific hydrogen bonding patterns and engage in weaker intermolecular interactions that could influence its crystalline structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For instance, a library of compounds based on the 3-chloro-4-hydroxyphenylacetic acid scaffold was evaluated for cytotoxicity and antiparasitic activity, although no significant activity was observed at the tested concentration . This suggests that the introduction of different functional groups, such as the fluorine atom in 2,3-Dichloro-6-fluorophenylacetic acid, could alter the chemical reactivity and biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques like FTIR spectroscopy and thermal analysis . The introduction of fluorine atoms has been shown to influence the photophysical properties of compounds, as seen in the high quantum yields of a chlorine-substituted 2,3-naphthalimide-based fluorophore in solvents of different polarity . Additionally, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has demonstrated the sensitivity of fluorine NMR chemical shifts to structural effects . These studies suggest that the physical and chemical properties of 2,3-Dichloro-6-fluorophenylacetic acid would likely be influenced by the presence of the chloro and fluoro substituents, potentially affecting its solubility, reactivity, and spectroscopic characteristics.

Scientific Research Applications

Photophysics and Biological Probing

The study of fluorophores, such as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), provides insights into applications in biological probing. 6DMN, which exhibits fluorescent properties, is responsive to changes in environmental polarity, proving useful as a biological probe. Its fluorescence intensity significantly shifts in different solvents, highlighting its potential in monitoring protein-protein interactions, as demonstrated in studies with Src homology 2 (SH2) phosphotyrosine binding domains. This makes it a valuable tool in understanding molecular interactions in biological systems (Vázquez, Blanco, & Imperiali, 2005).

Comparative Reactivity and Acidity Study

A comparative DFT study on halogen substituted phenylacetic acids, including variants of 2-(2-halophenyl)acetic acid (where halo=fluoro/chloro/bromo), has been conducted. This study focuses on the reactivity of these molecules using various descriptors and calculates their acidity. The vibrational spectra of chloro- and bromo-substituted molecules are compared with experimental FTIR methods, while predictions for fluoro-substituted molecules are theoretically made. Such studies are essential in understanding the fundamental properties of these compounds, which could have implications in various scientific fields, including material science and pharmacology (Srivastava et al., 2015).

Synthesis of Antibacterial Agents

Research on the synthesis of new molecules with antibacterial properties includes the use of 2,4-dichloro-5-fluorophenyl groups. These groups, known as pharmacophores, have been used in synthesizing new biologically active molecules. This synthesis process, involving the condensation of different compounds, has led to the creation of compounds showing promising antibacterial activities, demonstrating the potential of such halogenated phenylacetic acids in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Fluorescent Amino Acid Development

The development of fluorescent amino acids is a significant area of research, providing tools for studying protein structure and dynamics. These amino acids can be biosynthetically incorporated into proteins at specific sites, aiding in the study of protein folding and interactions. For instance, dansylalanine, an environmentally sensitive fluorophore, has been introduced into proteins, allowing for the observation of protein unfolding in real-time. This technology has broad applications in biochemistry and molecular biology (Summerer et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

2-(2,3-dichloro-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQADAIPGCGGTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393187
Record name 2,3-Dichloro-6-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-fluorophenylacetic acid

CAS RN

886497-57-0
Record name 2,3-Dichloro-6-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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